molecular formula C18H15ClFN3OS2 B2439116 N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 476464-99-0

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2439116
CAS No.: 476464-99-0
M. Wt: 407.91
InChI Key: DAAFLEJEAIPCDI-UHFFFAOYSA-N
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Description

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that features a thiadiazole ring, a phenylpropanamide group, and a chlorofluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and a suitable nucleophile.

    Coupling with Phenylpropanamide: The final step involves coupling the thiadiazole intermediate with 3-phenylpropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorofluorobenzyl group can yield various substituted derivatives.

Scientific Research Applications

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
  • N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
  • N-(5-((2-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Uniqueness

The presence of both chlorine and fluorine atoms in the chlorofluorobenzyl group makes N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide unique compared to similar compounds. This dual halogenation can influence its chemical reactivity, biological activity, and physical properties, potentially making it more effective or versatile in certain applications.

Properties

IUPAC Name

N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS2/c19-14-7-4-8-15(20)13(14)11-25-18-23-22-17(26-18)21-16(24)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAFLEJEAIPCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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